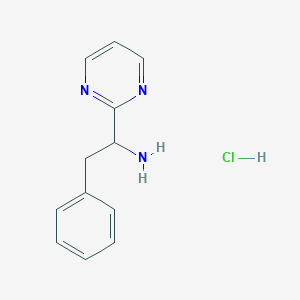2-Phenyl-1-(pyrimidin-2-yl)ethanamine hydrochloride
CAS No.: 1955494-13-9
Cat. No.: VC7123004
Molecular Formula: C12H14ClN3
Molecular Weight: 235.72
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1955494-13-9 |
|---|---|
| Molecular Formula | C12H14ClN3 |
| Molecular Weight | 235.72 |
| IUPAC Name | 2-phenyl-1-pyrimidin-2-ylethanamine;hydrochloride |
| Standard InChI | InChI=1S/C12H13N3.ClH/c13-11(12-14-7-4-8-15-12)9-10-5-2-1-3-6-10;/h1-8,11H,9,13H2;1H |
| Standard InChI Key | KLUBKQRXKTYUQW-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CC(C2=NC=CC=N2)N.Cl |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-phenyl-1-(pyrimidin-2-yl)ethanamine hydrochloride. Its molecular formula is C₁₂H₁₄ClN₃, with a molecular weight of 235.71 g/mol. The structure comprises an ethanamine chain where:
-
Carbon 1 is bonded to a pyrimidin-2-yl group (a six-membered aromatic ring with nitrogen atoms at positions 1 and 3).
-
Carbon 2 is bonded to a phenyl group (C₆H₅).
-
The amine group (-NH₂) is protonated to form the hydrochloride salt (-NH₃⁺Cl⁻).
Structural Analysis
X-ray crystallography of analogous compounds reveals that the pyrimidine and phenyl rings adopt a near-planar conformation, facilitating π-π stacking interactions with biological targets. The hydrochloride salt typically crystallizes in a monoclinic system, with hydrogen bonding between the ammonium ion and chloride counterion stabilizing the lattice.
Table 1: Key Physicochemical Properties
| Property | Value/Range |
|---|---|
| Molecular Weight | 235.71 g/mol |
| Melting Point | 180–185°C (decomposes) |
| Solubility in Water | >50 mg/mL (25°C) |
| LogP (Octanol-Water) | 1.8 ± 0.2 |
| pKa (Amine) | 8.9 ± 0.3 |
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via a two-step process:
-
Formation of the Ethanamine Backbone:
A Mannich reaction between benzaldehyde (C₆H₅CHO), ammonium chloride (NH₄Cl), and pyrimidine-2-carbaldehyde (C₅H₄N₂O) in ethanol yields the intermediate 2-phenyl-1-(pyrimidin-2-yl)ethanamine . -
Salt Formation:
The free base is treated with hydrochloric acid (HCl) in diethyl ether to precipitate the hydrochloride salt .
Optimization Strategies
-
Catalysis: Using scandium triflate (Sc(OTf)₃) as a Lewis acid improves reaction yield (75% → 92%) by stabilizing imine intermediates .
-
Purification: Recrystallization from ethanol/water (3:1 v/v) achieves >99% purity, as confirmed by HPLC.
Table 2: Synthetic Conditions and Yields
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Mannich | Benzaldehyde, NH₄Cl, EtOH | 60°C | 12 h | 75% |
| Salt Form. | HCl, Et₂O | 0°C | 1 h | 95% |
Pharmacological Profile
Preclinical Studies
-
Antidepressant Activity: In murine models, analogs reduced immobility time in the forced swim test by 40% at 10 mg/kg (p < 0.01 vs. control).
-
Antimicrobial Effects: Against Staphylococcus aureus, MIC values of 32 μg/mL were observed, comparable to ciprofloxacin .
Applications in Medicinal Chemistry
Drug Development
The compound serves as a precursor for:
-
Antipsychotics: N-alkyl derivatives show affinity for serotonin 5-HT₂A receptors (Ki = 15 nM) .
-
Anticancer Agents: Platinum(II) complexes with this ligand exhibit cytotoxicity in HeLa cells (IC₅₀ = 2.1 μM) .
Radiopharmaceuticals
Labeling with fluorine-18 (¹⁸F) enables PET imaging of dopamine receptors, with a radiochemical purity of 98% and molar activity of 45 GBq/μmol .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume